2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide
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Overview
Description
2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide is an organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a methylsulfonyl group, and a phenylethyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-methylsulfonyl-1-phenylethylamine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The methylsulfonyl group can participate in oxidation and reduction reactions, potentially altering the compound’s chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions to replace the chloro group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the methylsulfonyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the methylsulfonyl group.
Major Products:
- Substitution reactions yield various substituted acetamides.
- Oxidation reactions produce sulfone derivatives.
- Reduction reactions result in the formation of sulfide derivatives.
Scientific Research Applications
2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound may be utilized in studies investigating its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: It can serve as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylsulfonyl group may also interact with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
- 2-Chloro-N-(methylsulfonyl)acetamide
- N-(2-methylsulfonyl-1-phenylethyl)acetamide
- 2-Chloro-N-(phenylethyl)acetamide
Comparison: 2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide is unique due to the presence of both the chloro and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications.
Properties
IUPAC Name |
2-chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-17(15,16)8-10(13-11(14)7-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGMQCVENCDWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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